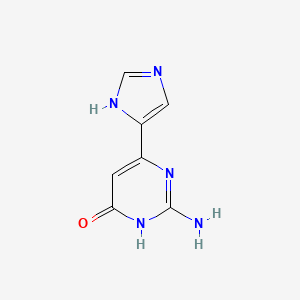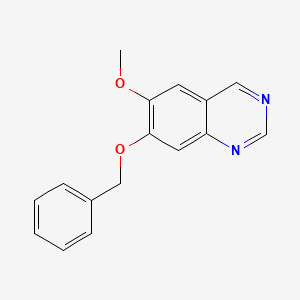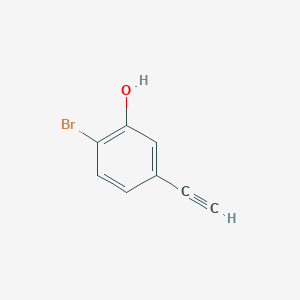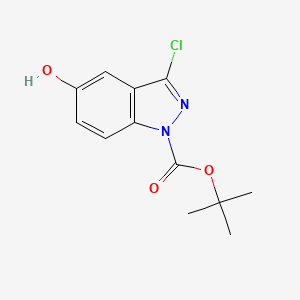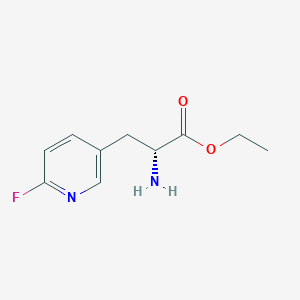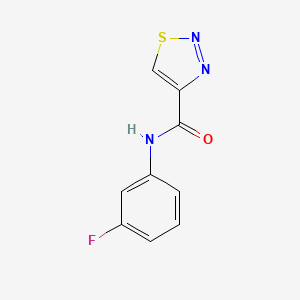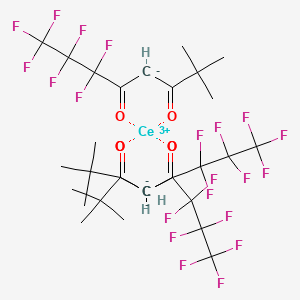
Tris(6,6,7,7,8,8,8-Heptafluoro-2,2-Dimethyl-3,5-Octanedionato)Cerium(III)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(6,6,7,7,8,8,8-Heptafluoro-2,2-Dimethyl-3,5-Octanedionato)Cerium(III) is a coordination compound involving cerium and a fluorinated β-diketonate ligand. This compound is known for its unique properties, making it valuable in various scientific and industrial applications. The presence of fluorine atoms in the ligand enhances the compound’s stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tris(6,6,7,7,8,8,8-Heptafluoro-2,2-Dimethyl-3,5-Octanedionato)Cerium(III) typically involves the reaction of cerium salts with the ligand 6,6,7,7,8,8,8-Heptafluoro-2,2-Dimethyl-3,5-Octanedione. The reaction is usually carried out in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to maximize yield and purity. The use of high-purity starting materials and solvents is crucial to avoid contamination and ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Tris(6,6,7,7,8,8,8-Heptafluoro-2,2-Dimethyl-3,5-Octanedionato)Cerium(III) undergoes various chemical reactions, including:
Oxidation: The cerium center can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions.
Substitution: The ligand can be substituted by other ligands in the presence of suitable reagents, leading to the formation of new coordination complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and other ligands for substitution reactions. The reactions are typically carried out in organic solvents under controlled temperature and pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield cerium(IV) complexes, while substitution reactions can produce a variety of new coordination compounds.
Aplicaciones Científicas De Investigación
Tris(6,6,7,7,8,8,8-Heptafluoro-2,2-Dimethyl-3,5-Octanedionato)Cerium(III) has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions due to its unique reactivity and stability.
Biology: Employed in biochemical studies to investigate the interactions of cerium with biological molecules.
Medicine: Explored for potential therapeutic applications, particularly in the development of new drugs and diagnostic agents.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings, due to its fluorinated ligand.
Mecanismo De Acción
The mechanism by which Tris(6,6,7,7,8,8,8-Heptafluoro-2,2-Dimethyl-3,5-Octanedionato)Cerium(III) exerts its effects involves the interaction of the cerium center with various molecular targets. The fluorinated ligand enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions. The specific pathways involved depend on the particular application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
- Tris(6,6,7,7,8,8,8-Heptafluoro-2,2-Dimethyl-3,5-Octanedionato)Ytterbium(III)
- Tris(6,6,7,7,8,8,8-Heptafluoro-2,2-Dimethyl-3,5-Octanedionato)Praseodymium(III)
- Tris(6,6,7,7,8,8,8-Heptafluoro-2,2-Dimethyl-3,5-Octanedionato)Europium(III)
Uniqueness
Tris(6,6,7,7,8,8,8-Heptafluoro-2,2-Dimethyl-3,5-Octanedionato)Cerium(III) is unique due to the specific properties imparted by the cerium center and the fluorinated ligand. The combination of these elements results in a compound with enhanced stability, reactivity, and a wide range of applications compared to its similar counterparts.
Propiedades
Fórmula molecular |
C30H30CeF21O6 |
|---|---|
Peso molecular |
1025.6 g/mol |
Nombre IUPAC |
cerium(3+);6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione |
InChI |
InChI=1S/3C10H10F7O2.Ce/c3*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h3*4H,1-3H3;/q3*-1;+3 |
Clave InChI |
JUTIEYUDINNPKX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)[CH-]C(=O)C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=O)[CH-]C(=O)C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=O)[CH-]C(=O)C(C(C(F)(F)F)(F)F)(F)F.[Ce+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl (3aR,7aR)-3a-(aminomethyl)hexahydrofuro[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B13122285.png)

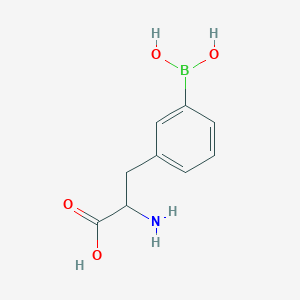
![(S)-3-([2,2'-Bipyridin]-6-yl)-2-aminopropanoicacidhydrochloride](/img/structure/B13122296.png)
![4,4,5,5-Tetramethyl-2-(4'-pentyl-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane](/img/structure/B13122299.png)
